N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(thiophen-2-yl)acetamide
Overview
Description
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrimidine ring and a thiophene ring, which are known for their biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane, respectively.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring could yield thiophene sulfoxides or sulfones, while reduction of the pyrimidine ring could yield dihydropyrimidines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(thiophen-2-yl)acetamide would depend on its specific biological or chemical activity. For example, if the compound has antimicrobial properties, it may inhibit the growth of bacteria by interfering with essential cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine, which are used in cancer treatment and as antiviral agents, respectively.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, which are used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(thiophen-2-yl)acetamide is unique due to the combination of the pyrimidine and thiophene rings in its structure. This combination may confer unique chemical and biological properties that are not present in other similar compounds.
Properties
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-thiophen-2-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c14-8(4-6-2-1-3-17-6)12-7-5-11-10(16)13-9(7)15/h1-3,5H,4H2,(H,12,14)(H2,11,13,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYJBBQZLDTNLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CNC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161153 | |
Record name | N-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-2-thiopheneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330635-61-5 | |
Record name | N-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-2-thiopheneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330635-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-2-thiopheneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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